Geranyl Acetate

Description

Geranyl acetate is a monoterpenoid that is the acetate ester derivative of geraniol. It has a role as a plant metabolite. It is an acetate ester and a monoterpenoid. It is functionally related to a geraniol.

Geranyl acetate has been reported in Cymbopogon martinii, Cymbopogon distans, and other organisms with data available.

Neryl acetate is found in cardamom. Neryl acetate is found in citrus, kumquat and pummelo peel oils, ginger, cardamon, clary sage, myrtle leaf and myrtle berries. Neryl acetate is a flavouring agent. Geranyl acetate belongs to the family of Fatty Alcohol Esters. These are ester derivatives of a fatty alcohol.

constituted about 90% of the palmarosa oil

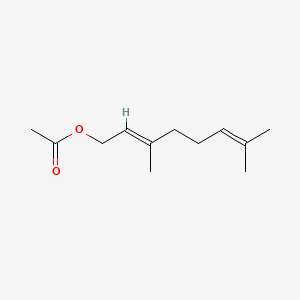

Structure

3D Structure

Properties

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGQPQRQIQDZMP-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC(=O)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020654 | |

| Record name | Geranyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Geranyl acetate is a clear colorless liquid with an odor of lavender. (NTP, 1992), Liquid, Clear colorless liquid with a sweet odor like lavender; [HSDB], Solid, colourless liquid with a floral odour | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Geranyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

468 °F at 760 mmHg (NTP, 1992), Approx. 242 °C with decomposition., 240.00 to 245.00 °C. @ 760.00 mm Hg | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992), >212 °F (>100 °C) closed cup | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), 1.8 IN 70% ALCOHOL; SOL IN MOST ORG SOLVENTS, Soluble in most fixed oils; slightly soluble in propylene glycol., Solubility in alcohol: 1 mL in 9 mL 70% alcohol, Insoluble in glycerol; soluble in alcohol, ether, For more Solubility (Complete) data for GERANYL ACETATE (6 total), please visit the HSDB record page., soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerine, water, 1 ml in 9 ml 70% alcohol (in ethanol) | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.907 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9174 at 15 °C/15 °C, 0.900-0.914 | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.02 mmHg at 68 °F ; 1 mmHg at 164.3 °F (NTP, 1992), 0.03 [mmHg] | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Geranyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

105-87-3, 33843-18-4, 68311-13-7 | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Geranyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, geranyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033843184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 3,7-dimethyl-, 1-acetate, tetradehydro deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068311137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GERANYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W81YG7P9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Guide to the Physicochemical Properties of Geranyl Acetate for Research Applications

Introduction

Geranyl acetate is an acyclic monoterpenoid ester, recognized for its characteristic sweet, fruity, and floral aroma reminiscent of rose, lavender, and pear.[1][2] As a natural organic compound, it is a key constituent in over 60 essential oils, including those from palmarosa, citronella, lemongrass, and geranium.[3][4] While it can be isolated from these natural sources via fractional distillation, it is more commonly produced semi-synthetically through the esterification of geraniol with acetic acid or acetic anhydride.[3][5] This dual availability as both a natural and synthetic compound makes it a versatile tool in various scientific disciplines.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of geranyl acetate. Moving beyond a simple data sheet, this document elucidates the practical implications of these properties, offering field-proven insights into its analytical characterization, handling, and diverse research applications, from flavor and fragrance science to its emerging potential in antimicrobial and anticancer studies.

Chemical Identity and Structure

Understanding the fundamental identity of geranyl acetate is the first step in its effective application. It is the acetate ester of geraniol, with the chemical transformation fundamentally altering its volatility and aroma profile compared to its parent alcohol.

-

IUPAC Name : [(2E)-3,7-dimethylocta-2,6-dienyl] acetate[6]

-

Synonyms : Geraniol acetate, (E)-3,7-Dimethyl-2,6-octadien-1-yl acetate, trans-Geranyl acetate[1]

-

CAS Number : 105-87-3[6]

-

Molecular Formula : C₁₂H₂₀O₂[6]

-

Molecular Weight : 196.29 g/mol [6]

Commercial grades of geranyl acetate often contain its geometric isomer, neryl acetate (the cis-isomer), which can influence the overall sensory profile.[1]

Caption: 2D Chemical Structure of Geranyl Acetate.

Core Physicochemical Properties

The utility of geranyl acetate in various applications is dictated by its physical and chemical properties. These quantitative data are essential for experimental design, formulation development, and safety assessments.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][3][7] |

| Odor | Sweet, floral, fruity (rose, lavender) | [3][6] |

| Boiling Point | 240 to 245 °C (at 101.3 kPa) | [3][8] |

| Melting Point | < 25 °C | [3][6] |

| Density | ~0.916 g/cm³ (at 15-25 °C) | [3][9][10] |

| Refractive Index (n20/D) | 1.460 - 1.464 | [8][9] |

| Vapor Pressure | ~0.07 mmHg at 20 °C | [1][9] |

| logP (Octanol/Water) | 4.04 | [6] |

| Solubility | Insoluble in water and glycerin; Soluble in ethanol, diethyl phthalate, and most fixed oils. | [1][3][6] |

Spectroscopic Profile for Analytical Characterization

Accurate identification and quantification of geranyl acetate are critical for quality control and research. Spectroscopic methods provide a definitive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum provides key information. Characteristic signals include singlets for the methyl protons of the acetate group and the two terminal methyl groups on the isoprene unit. Olefinic protons appear as triplets, and the methylene protons adjacent to the ester oxygen are observed as a doublet.[6][11][12]

-

¹³C NMR: The carbon spectrum confirms the carbon skeleton. The carbonyl carbon of the ester is typically found downfield (~171 ppm). Other key signals include those for the four olefinic carbons and the distinct signals for the five methyl carbons.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying the key functional groups present in geranyl acetate. The spectrum is dominated by two primary absorption bands:

-

A strong, sharp peak around 1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester group.

-

A strong peak in the 1230-1240 cm⁻¹ region, corresponding to the C-O stretch of the acetate group.[15][16]

Mass Spectrometry (MS)

When coupled with Gas Chromatography (GC-MS), mass spectrometry is a powerful tool for both identification and quantification. Under electron ionization (EI), geranyl acetate exhibits a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 196 is often weak or absent. Key fragment ions include:

-

m/z 136 : Resulting from the loss of acetic acid (60 Da).

-

m/z 69 : A prominent peak corresponding to the C₅H₉⁺ fragment, characteristic of many terpenes.[17][18][19]

-

m/z 43 : Corresponding to the acetyl cation [CH₃CO]⁺.

Applications in Research and Development

The unique properties of geranyl acetate underpin its use across multiple scientific domains.

Flavor and Fragrance Science

The primary application of geranyl acetate is as a fragrance and flavoring ingredient.[3][8] Its moderate volatility and pleasant, sweet-floral aroma make it an ideal modifier in rose, lavender, and citrus compositions.[1] In flavor science, it imparts fruity and floral notes to beverages, confectionery, and baked goods.[2][4] The U.S. Food and Drug Administration designates it as generally recognized as safe (GRAS) for this purpose.[3][5]

Chemical Synthesis and Biocatalysis

Geranyl acetate serves as a valuable precursor in organic synthesis. It can be synthesized via the esterification of geraniol with reagents like acetic acid or acetic anhydride.[5] Increasingly, green chemistry approaches using enzymatic catalysis (e.g., with lipases) are employed to produce "natural" geranyl acetate via transesterification, which avoids harsh acid catalysts and high temperatures.[1][8]

Biological and Pharmacological Research

Recent research has highlighted the potential of geranyl acetate in drug development, moving it beyond its traditional applications.

-

Anticancer Activity : Studies have shown that geranyl acetate can induce apoptosis (programmed cell death) and cause cell cycle arrest in colon cancer cell lines, suggesting its potential as a lead molecule for new cancer therapies.[20]

-

Antimicrobial Effects : Geranyl acetate exhibits activity against various bacteria and fungi.[3] Molecular docking studies suggest it may interfere with cell wall synthesis proteins, such as Beta-Lactamase in S. aureus and WbpE Aminotransferase in P. aeruginosa.[4]

-

Anti-inflammatory Properties : As a component of certain essential oils, geranyl acetate has contributed to observed anti-inflammatory effects in animal studies, indicating a potential role in dermatological applications.[3]

Experimental Protocols & Workflows

Trustworthy research relies on validated, repeatable protocols. The following sections detail essential methodologies for working with geranyl acetate.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is the standard method for determining the purity of geranyl acetate and quantifying isomers like neryl acetate.

Step-by-Step Protocol:

-

Sample Preparation : Prepare a dilute solution of geranyl acetate (e.g., 1% v/v) in a suitable solvent such as ethyl acetate or hexane.

-

Injection : Inject 1 µL of the prepared sample into the GC inlet.

-

Separation : Utilize a non-polar capillary column (e.g., DB-5ms, 5% phenylmethylpolysiloxane) for separation.[10]

-

Temperature Program :

-

Initial Oven Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 5 °C/minute to 240 °C.

-

Final Hold: Hold at 240 °C for 5 minutes.

-

-

Detection : Employ a Flame Ionization Detector (FID) for quantification. For identification, use a Mass Spectrometer (MS).

-

Data Analysis : Integrate the peak areas. Purity is calculated as the percentage of the geranyl acetate peak area relative to the total area of all peaks.

Caption: Workflow for Purity Analysis via Gas Chromatography.

Safe Handling and Storage

Adherence to proper safety protocols is non-negotiable.

-

Handling :

-

Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[21]

-

Geranyl acetate is a known skin irritant and may cause an allergic skin reaction (sensitization).[12][20] Avoid direct contact with skin and eyes.

-

-

Storage :

-

Stability :

-

Geranyl acetate is stable under neutral pH conditions. However, it is susceptible to hydrolysis in strongly acidic or alkaline environments, which will liberate geraniol and acetic acid.[1] This reactivity must be considered in formulation studies, particularly in soaps or other alkaline products.

-

Conclusion

Geranyl acetate is a multifaceted compound whose value to the scientific community is continually expanding. Its well-defined physicochemical and spectroscopic properties make it a reliable and characterizable ingredient for fragrance and flavor applications. Furthermore, emerging research into its biological activities, including anticancer and antimicrobial effects, opens new avenues for its application in drug discovery and development. By understanding the principles and protocols outlined in this guide, researchers can confidently and safely leverage the unique attributes of geranyl acetate to advance their scientific objectives.

References

-

PubChem. (n.d.). Geranyl Acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Scentspiracy. (n.d.). Geranyl Acetate (105-87-3) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]

-

Wikipedia. (n.d.). Geranyl acetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). geranyl acetate. Retrieved from [Link]

-

SpectraBase. (n.d.). Geranyl acetate - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

BASF. (2025). Geranyl Acetate Extra - Safety data sheet. Retrieved from [Link]

-

Galbora. (2025). Geranyl Acetate: The Fragrant Key to Flavorful Foods and Drinks. Retrieved from [Link]

-

PubMed. (2023). Antimicrobial activity of Geranyl acetate against cell wall synthesis proteins of P. aeruginosa and S. aureus using molecular docking and simulation. Retrieved from [Link]

-

Meta-Sci. (n.d.). Safety Data Sheet Geranyl acetate. Retrieved from [Link]

-

JBUON. (2017). Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis. Retrieved from [Link]

-

NIST. (n.d.). Geranyl acetate - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2024). Isolation of Geranyl Acetate and Chemical Analysis of the Essential Oil from Melaleuca armillaris (Sol. ex Gaertn.) Sm.. Retrieved from [Link]

-

NIST. (n.d.). Geranyl acetate - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. leafwell.com [leafwell.com]

- 4. Antimicrobial activity of Geranyl acetate against cell wall synthesis proteins of P. aeruginosa and S. aureus using molecular docking and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Geranyl acetate synthesis - chemicalbook [chemicalbook.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0035157) [hmdb.ca]

- 7. homework.study.com [homework.study.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Geranyl acetate(105-87-3) 1H NMR spectrum [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Geranyl acetate(105-87-3) 13C NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Geranyl acetate(105-87-3) IR Spectrum [chemicalbook.com]

- 16. Geranyl acetate [webbook.nist.gov]

- 17. Geranyl acetate [webbook.nist.gov]

- 18. massbank.eu [massbank.eu]

- 19. spectrabase.com [spectrabase.com]

- 20. jbuon.com [jbuon.com]

- 21. NP-MRD: Showing NP-Card for geranyl acetate (NP0205552) [np-mrd.org]

Natural occurrence and biosynthesis of geranyl acetate in plants

An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of Geranyl Acetate in Plants

Introduction

Geranyl acetate is a monoterpene ester recognized for its characteristic sweet, floral, and fruity aroma, often reminiscent of rose and geranium.[1] As a key constituent of essential oils from numerous plant species, it is a high-value compound in the flavor, fragrance, and cosmetic industries.[2] Beyond its sensory properties, the broader class of monoterpenoids is under active investigation for a range of pharmacological activities, making a thorough understanding of their biosynthesis crucial for researchers in natural product chemistry and drug development.[3]

This guide provides a detailed examination of the natural distribution of geranyl acetate and delineates the intricate biochemical pathways responsible for its synthesis in plants. It further presents validated experimental methodologies for the extraction, quantification, and functional characterization of the enzymes involved, offering a technical resource for scientists aiming to investigate or harness this important natural product.

Section 1: Natural Occurrence of Geranyl Acetate

Geranyl acetate is widely distributed throughout the plant kingdom, often as a major component of a plant's volatile organic compound (VOC) profile.[4] Its presence is particularly prominent in the essential oils extracted from flowers, leaves, and fruits, where it contributes significantly to the plant's aroma and plays ecological roles in attracting pollinators and defending against herbivores. The compound is found in over 60 plant species.[4]

The concentration of geranyl acetate can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions. This variability underscores the importance of precise analytical quantification when evaluating plant chemotypes for research or commercial purposes.

| Plant Species | Common Name | Plant Part | Typical Geranyl Acetate % in Essential Oil |

| Pelargonium graveolens | Geranium | Leaves | 10-20% |

| Cymbopogon martinii | Palmarosa | Grass | 70-85% |

| Cymbopogon winterianus | Citronella (Ceylon) | Grass | 30-45% |

| Citrus limon | Lemon | Peel | 1-5% |

| Rosa damascena | Rose | Petals | 0.5-2% |

| Lavandula angustifolia | Lavender | Flowers | 1-7% |

| Coriandrum sativum | Coriander | Seeds | 0.5-3% |

Note: The values presented are illustrative and can exhibit considerable variation based on the specific source and extraction method.

Section 2: The Biosynthetic Pathway

The synthesis of geranyl acetate is a multi-step enzymatic process that originates from primary metabolism and culminates in a specific esterification reaction. The pathway is localized within specialized plant cells, such as the glandular trichomes of leaves and flowers.[5]

Formation of Isoprenoid Precursors

All terpenoids, including geranyl acetate, are derived from the universal five-carbon (C5) isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[6] Plants utilize two distinct pathways to generate these precursors in different cellular compartments:

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway begins with acetyl-CoA and is a primary source of precursors for sesquiterpenes and sterols.

-

The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this pathway starts with pyruvate and glyceraldehyde-3-phosphate. It is the principal source of IPP and DMAPP for the biosynthesis of monoterpenes (like geraniol), diterpenes, and carotenoids.[6]

Synthesis of Geranyl Pyrophosphate (GPP)

The first committed step in monoterpene biosynthesis involves the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP.[7] This reaction is catalyzed by Geranyl Pyrophosphate Synthase (GPPS) , a chain-length-specific prenyltransferase, to form the C10 intermediate, geranyl pyrophosphate (GPP).[5]

Formation of Geraniol

GPP serves as a critical branch-point intermediate for a multitude of monoterpenes.[3][7] For the synthesis of geranyl acetate, GPP must first be converted to its corresponding alcohol, geraniol. This is typically accomplished through the action of a terpene synthase (TPS) or a phosphatase that removes the pyrophosphate moiety.

Final Esterification Step

The final and defining step in the biosynthesis of geranyl acetate is the esterification of geraniol. This reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[2] These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) donor, in this case, acetyl-CoA, to the hydroxyl group of geraniol.[8]

AATs belong to the large and functionally diverse BAHD superfamily of acyltransferases, named after the first four enzymes of this type to be characterized (BEAT, AHCT, HCBT, and DAT).[2][9] The substrate specificity of the particular AAT enzyme present in a plant tissue determines which esters are produced, making it a critical control point for the final aromatic profile.[8]

Caption: Biosynthetic pathway of geranyl acetate in plants.

Section 3: Methodologies for Research and Analysis

Investigating the occurrence and biosynthesis of geranyl acetate requires robust analytical and biochemical protocols. The following sections detail validated, step-by-step methodologies for extraction, quantification, and enzyme characterization.

Protocol 1: Extraction and GC-MS Quantification of Geranyl Acetate

This protocol describes the extraction of essential oils from plant tissue and the subsequent identification and quantification of geranyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS).

Rationale: Steam distillation is a classic and effective method for extracting volatile compounds like geranyl acetate from a complex plant matrix. GC-MS is the gold standard for separating and identifying volatile molecules. The gas chromatograph separates compounds based on their boiling points and polarity, while the mass spectrometer provides a unique mass fragmentation pattern (a "fingerprint") for definitive identification. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration standard.

Methodology:

-

Plant Material Preparation:

-

Harvest fresh plant material (e.g., leaves, flowers). Record the fresh weight.

-

Coarsely chop or grind the material to increase the surface area for efficient extraction.

-

-

Steam Distillation:

-

Place the prepared plant material into a round-bottom flask of a Clevenger-type apparatus.

-

Add distilled water to cover the material (typically a 1:5 w/v ratio).

-

Heat the flask to boiling. The steam will rupture the plant's oil glands, releasing the essential oil.

-

Continue distillation for 2-3 hours. The volatile oil will co-distill with the water, condense, and be collected in the graduated collection tube of the Clevenger apparatus.

-

Once complete, allow the apparatus to cool. Carefully collect the separated oil layer. Dry the oil over anhydrous sodium sulfate to remove residual water.

-

-

Sample Preparation for GC-MS:

-

Prepare a 1 mg/mL stock solution of the extracted essential oil in a suitable solvent (e.g., n-hexane or ethyl acetate).

-

Prepare a serial dilution of an authentic geranyl acetate standard (e.g., from 1 to 100 µg/mL) in the same solvent to create a calibration curve.

-

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-INNOWAX (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[10]

-

Injection: Inject 1 µL of the prepared sample into the GC injector.

-

Injector Parameters: Set temperature to 250°C.[3] Use splitless or a split injection mode (e.g., 50:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/min to 220°C.

-

Hold: Maintain 220°C for 10 minutes.[10]

-

Causality Note: This temperature program allows for the separation of highly volatile compounds at the beginning of the run, while ensuring that less volatile compounds like geranyl acetate elute with good peak shape.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

-

MS Parameters:

-

-

Data Analysis:

-

Identification: Identify the geranyl acetate peak in the sample's chromatogram by comparing its retention time and mass spectrum to that of the authentic standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the linear regression equation from this curve to calculate the concentration of geranyl acetate in the unknown sample. Express the final result as mg of geranyl acetate per gram of fresh plant weight.

-

Protocol 2: In Vitro Functional Characterization of a Candidate AAT

This protocol outlines the workflow for confirming the function of a putative AAT gene identified through transcriptomics or homology-based searches.

Rationale: While gene sequence analysis can predict function, direct biochemical evidence is required for confirmation. This protocol involves expressing the candidate gene as a recombinant protein in a heterologous system (like E. coli), which lacks a background of competing plant enzymes. The purified protein is then tested in vitro with its predicted substrates (geraniol and acetyl-CoA). The production of geranyl acetate provides definitive proof of the enzyme's function.

Methodology:

Caption: Experimental workflow for AAT functional characterization.

-

Gene Cloning and Protein Expression:

-

Identify a candidate AAT gene from plant transcriptome data or sequence databases.

-

Amplify the full-length coding sequence from cDNA using PCR.

-

Clone the PCR product into a bacterial expression vector (e.g., pET-28a) that adds a purification tag (e.g., a 6x-His tag).

-

Transform the construct into an expression strain of E. coli (e.g., BL21(DE3)).

-

Grow a liquid culture of the transformed bacteria and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Harvest the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Confirm protein purity and size using SDS-PAGE.

-

-

In Vitro Enzyme Assay:

-

Reaction Buffer: Prepare a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT.

-

Reaction Mixture (Total Volume: 500 µL):

-

Reaction Buffer: 450 µL

-

Geraniol (Substrate 1): 10 µL of a 50 mM stock in ethanol (final concentration 1 mM).

-

Purified AAT enzyme: 1-5 µg.

-

-

Initiation: Start the reaction by adding 10 µL of a 50 mM acetyl-CoA stock solution (Substrate 2, final concentration 1 mM).

-

Control Reaction: Set up a parallel reaction without the enzyme or with heat-denatured enzyme to ensure that product formation is enzyme-dependent. This is a critical self-validating step.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.[3]

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding 200 µL of saturated NaCl solution.

-

Extract the products by adding 500 µL of an organic solvent (e.g., n-hexane or ethyl acetate) containing an internal standard (e.g., 10 µg/mL of nonyl acetate) for improved quantification.[3]

-

Vortex vigorously for 1 minute, then centrifuge to separate the phases.

-

Carefully transfer the upper organic phase to a new vial for analysis.

-

Analyze 1 µL of the organic extract by GC-MS using the same method described in Protocol 1.

-

-

Interpretation:

-

The presence of a peak in the reaction sample that matches the retention time and mass spectrum of an authentic geranyl acetate standard, and which is absent in the control reaction, provides definitive confirmation that the candidate gene encodes a functional geraniol acetyltransferase.

-

Section 4: Biotechnological Perspectives

The elucidation of the geranyl acetate biosynthetic pathway has opened avenues for its production using metabolically engineered microorganisms.[11] By introducing the genes for GPPS and a suitable AAT into chassis organisms like Escherichia coli or Saccharomyces cerevisiae, which naturally produce the precursor acetyl-CoA, it is possible to create microbial cell factories for the sustainable and high-titer production of this valuable ester.[11] This biotechnological approach can overcome the limitations of low yields and variability associated with agricultural sourcing.[11]

Conclusion

Geranyl acetate is a commercially significant natural product whose synthesis in plants follows a well-defined pathway from central metabolism to specialized terpenoid chemistry. The final esterification step, catalyzed by alcohol acyltransferases, is a key determinant of its production. The methodologies outlined in this guide provide a robust framework for researchers to extract, quantify, and study this compound and its biosynthetic machinery. A deeper understanding of the enzymes involved and their regulation not only advances our knowledge of plant secondary metabolism but also provides essential tools for applications in metabolic engineering, synthetic biology, and the development of novel natural products.

References

- The Biochemical Genesis of γ-Terpineol: A Deep Dive into its Synthesis from Geranyl Pyrophosphate - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWs23JQMZD7dVUunyb42irUK9KnSQQ2nAUE483Kg9Yr6S3dlVKkglbJixE1S0FDaIYUreCqYYPDAiKxlE-oODdRMKlkfVJ8xa_bPCeH6Od1cDrozLDQMvYvnI8VpOJhHeMKch9GtIDOIzcM169oxJ6i6VYbbhIMRJon62mISX_S6r9OmNbos5lDc8PWAG_pbdWqldTYi7GvIGegKD4e6hDGjUx9XIdxa-DxjsCWUVdxpfRZ1Xq8nGbMthX]

- Geranyl pyrophosphate - Wikipedia. [URL: https://en.wikipedia.

- Geranylgeranyl pyrophosphate - Wikipedia. [URL: https://en.wikipedia.

- Molecular mechanisms linking geranylgeranyl diphosphate synthase to cell survival and proliferation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3563725/]

- Geranylgeranyl pyrophosphate synthase - Proteopedia, life in 3D. [URL: https://proteopedia.org/wiki/index.

- Geranyl Acetate: The Fragrant Key to Flavorful Foods and Drinks - Galbora. [URL: https://www.galbora.com/post/geranyl-acetate-the-fragrant-key-to-flavorful-foods-and-drinks]

- Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2730002/]

- Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9844280/]

- Structure and Reaction Geometry of Geranylgeranyl Diphosphate Synthase from Sinapis alba, | Biochemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/bi701018n]

- functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase | The Plant Cell | Oxford Academic. [URL: https://academic.oup.com/plcell/article/33/7/2478/6274438]

- Geranylfarnesyl diphosphate synthase - Wikipedia. [URL: https://en.wikipedia.

- Geranyl Acetate (Natural) - The Perfumers Apprentice. [URL: https://shop.perfumersapprentice.

- Geranyl acetate - The Ingredient Directory - The Fragrance Conservatory. [URL: https://fragranceconservatory.

- Geranyl acetate - Wikipedia. [URL: https://en.wikipedia.

- Alcohol acyltransferases for the biosynthesis of esters - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10235940/]

- Geranyl Acetate | C12H20O2 | CID 1549026 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Genetic and Bioprocess Engineering for the Selective and High-Level Production of Geranyl Acetate in Escherichia coli - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.1c07172]

- An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15949591/]

- Characterization of a sweet basil acyltransferase involved in eugenol biosynthesis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5889047/]

- Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2022.894348/full]

- Biosynthesis Coupled to the Extraction of Geranyl Acetate in a Liquid-Gas System: Optimization of the Transesterification Reacti. [URL: https://www.researchgate.

Sources

- 1. galbora.com [galbora.com]

- 2. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Geranyl acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 5. Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 8. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. pubs.acs.org [pubs.acs.org]

Geranyl Acetate: A Technical Guide to its Role as a Key Monoterpene in Essential Oils

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl acetate is an acyclic monoterpene ester, recognized for its characteristic sweet, floral, and fruity aroma.[1][2] As a significant constituent of over 60 essential oils, including those from palmarosa, citronella, and geranium, it plays a crucial role in the chemical profile and biological activity of these natural extracts.[2][3] This technical guide provides an in-depth analysis of geranyl acetate, consolidating current scientific knowledge for researchers and drug development professionals. We will explore its physicochemical properties, complex biosynthetic pathways, and its varied ecological roles in plants. Furthermore, this guide details authoritative analytical methodologies for its extraction and quantification, summarizes its diverse pharmacological activities—including antimicrobial, anti-inflammatory, and anticancer effects—and discusses its potential as a lead compound in therapeutic agent development. Through a synthesis of foundational knowledge and recent research, this document aims to serve as a comprehensive resource for harnessing the potential of geranyl acetate in scientific and pharmaceutical applications.

Introduction to Monoterpenes and Geranyl Acetate

Essential oils are complex mixtures of volatile organic compounds biosynthesized by plants. Among the most abundant and functionally significant of these compounds are the monoterpenes, a class of C10 isoprenoids derived from the precursor geranyl diphosphate (GPP). Monoterpenes and their derivatives, such as geranyl acetate, are responsible for the characteristic aromas of many plants and play vital roles in plant defense, pollination, and communication.[4]

Geranyl acetate ((E)-3,7-Dimethyl-2,6-octadien-1-yl acetate) is the acetate ester of geraniol.[1][5] It is a colorless to pale yellow liquid, largely insoluble in water but soluble in organic solvents like alcohol and oils.[1][2] Its pleasant floral and fruity aroma makes it a primary component in the flavor and fragrance industries, particularly in rose, lavender, and geranium formulations.[1][3][6] Beyond its sensory properties, a growing body of research has highlighted its potential therapeutic benefits, including antimicrobial, anti-inflammatory, and anticancer activities, making it a molecule of significant interest for drug development.[7]

Physicochemical Properties and Biosynthesis

A thorough understanding of a molecule's properties and origin is fundamental to its application. This section details the key physicochemical characteristics of geranyl acetate and elucidates the intricate biosynthetic pathways responsible for its production in plants.

Physicochemical Data

The physical and chemical properties of geranyl acetate dictate its behavior in various matrices and are critical for developing extraction, formulation, and analytical protocols.

| Property | Value | Source(s) |

| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] acetate | [1][5] |

| Molecular Formula | C₁₂H₂₀O₂ | [1][8] |

| Molecular Weight | 196.29 g/mol | [5][8] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2][8] |

| Odor | Sweet, fruity, floral (rose, lavender) | [2][5][7] |

| Boiling Point | 240 to 245 °C (464 to 473 °F) | [2] |

| Melting Point | < 25 °C | [5] |

| Flash Point | 104 °C (219.2 °F) | [8] |

| Density | ~0.916 g/cm³ at 15 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol and most organic solvents. | [1][2][5] |

| logP (Octanol/Water) | 4.04 | [5] |

Biosynthesis of Geranyl Acetate

The synthesis of geranyl acetate in plants is a multi-step enzymatic process that begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to generate these precursors.

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts from acetyl-CoA and is primarily associated with the production of sesquiterpenes and triterpenes.

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway is the main source of precursors for monoterpenes like geranyl acetate.[9]

The C10 precursor, geranyl diphosphate (GPP), is formed by the condensation of one molecule of DMAPP and one of IPP, a reaction catalyzed by GPP synthase (GPPS).[9] GPP then serves as the direct substrate for the formation of geraniol, catalyzed by geraniol synthase (GES).[9] The final step is the esterification of geraniol with an acetyl group from acetyl-CoA, a reaction mediated by an alcohol acetyltransferase (AAT).

Biosynthesis of Geranyl Acetate via MVA and MEP Pathways.

Interestingly, the ratio of geraniol to geranyl acetate is not static and can change during plant development. Studies in palmarosa and lemongrass have identified specific esterase enzymes, termed geranyl acetate esterases (GAE), that hydrolyze geranyl acetate back into geraniol.[10][11] This biotransformation suggests a dynamic regulatory mechanism controlling the levels of these key volatiles during different physiological stages, such as inflorescence development.[11]

Occurrence and Ecological Function

Geranyl acetate is a natural constituent in a wide array of aromatic plants.[2][3] Its concentration can vary significantly depending on the species, cultivar, geographical location, and developmental stage of the plant.

| Plant Species (Common Name) | Scientific Name | Typical Geranyl Acetate % in Essential Oil | Source(s) |

| Palmarosa | Cymbopogon martinii | Up to 53.5% (variable with maturity) | [11][12] |

| Eucalyptus species | Eucalyptus spp. | Up to 60% | [13] |

| Lemongrass (Mutant cv.) | Cymbopogon flexuosus | Up to 59% (in young leaves) | [10] |

| Geranium | Pelargonium graveolens | Variable, significant component | [1][2] |

| Citronella (Ceylon) | Cymbopogon nardus | Significant component | [2][3] |

| Neroli (Bitter Orange) | Citrus aurantium amara | Component | [2][3] |

| Coriander | Coriandrum sativum | Component | [2] |

In plants, geranyl acetate's primary roles are ecological. Its distinct floral-fruity scent serves as a chemical signal to attract pollinators, ensuring reproductive success.[4] Conversely, like many other terpenes, it can act as a defense mechanism, deterring herbivores and protecting against pathogenic microorganisms.[4][14] This dual functionality highlights the efficiency of secondary metabolite evolution in plants.

Analytical Methodologies

Accurate extraction and quantification of geranyl acetate are essential for quality control, research, and development. The methodologies must be robust, reproducible, and sensitive enough to detect varying concentrations within complex essential oil matrices.

Extraction from Plant Material

The primary method for extracting geranyl acetate as part of an essential oil from a plant matrix is steam distillation .

-

Causality: Geranyl acetate is a volatile compound with a high boiling point (240-245 °C). Steam distillation allows for its extraction at a lower temperature (near 100 °C) by leveraging the principle of partial pressures. This prevents the thermal degradation of geranyl acetate and other sensitive thermolabile components in the essential oil. The resulting distillate contains a mixture of water and immiscible essential oil, which can be easily separated.

Quantification and Identification Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like geranyl acetate. It provides both quantitative data (how much is present) and qualitative data (identity confirmation).

Detailed Protocol: GC-MS Analysis of Geranyl Acetate

-

Sample Preparation:

-

Accurately weigh 10 mg of the essential oil sample.

-

Dilute the sample in 1.0 mL of a suitable solvent (e.g., high-purity hexane or methanol).[15] Vortex to ensure complete dissolution.

-

Prepare a series of calibration standards of pure geranyl acetate (e.g., 0.1, 1, 10, 50, 100 µg/mL) in the same solvent.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 series or equivalent.[15]

-

Column: A non-polar or mid-polar capillary column is typically used. An HP-5MS (5% Phenyl Methyl Siloxane) column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) is highly effective for separating terpenes.[15][16]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[17]

-

Injection: 1 µL of the diluted sample is injected. A split ratio of 1:25 or 1:50 is common to avoid overloading the column.[15]

-

Injector Temperature: 220-250 °C. This ensures rapid volatilization of the sample without degradation.

-

Oven Temperature Program: An optimized temperature ramp is crucial for good separation. A typical program would be:

-

Mass Spectrometer (MS) Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

Identification: The identity of geranyl acetate is confirmed by comparing its retention time with that of the pure standard and matching its mass spectrum against a reference library (e.g., NIST, Wiley). Key fragment ions for geranyl acetate include m/z 41, 69, 93, and 136.

-

Quantification: A calibration curve is generated by plotting the peak area of the geranyl acetate standard versus its concentration. The concentration of geranyl acetate in the unknown sample is then calculated from this curve using its measured peak area.

-

Workflow for Extraction and GC-MS Analysis of Geranyl Acetate.

Pharmacological Activities and Therapeutic Potential

Geranyl acetate has demonstrated a range of biological activities in preclinical studies, positioning it as a compound of interest for drug development. Its therapeutic potential stems from its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial and Antifungal Activity

Terpenes are well-known for their antimicrobial properties, and geranyl acetate is no exception.[7]

-

Antibacterial: Studies have shown that geranyl acetate exhibits activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[18][19] Molecular docking studies suggest it may disrupt cell wall formation by binding to key enzymes like WbpE Aminotransferase in Pseudomonas aeruginosa and Beta-Lactamase in S. aureus.[20]

-

Antifungal: Geranyl acetate has proven effective against multiple fungal strains, including those known to cause skin infections like Microsporum gypseum.[7] Essential oils containing geranyl acetate have also shown activity against fungal strains.[7]

-

Antiviral: Some in vitro research indicates that essential oils containing geranyl acetate possess antiviral activity against strains such as Herpes Simplex Virus 1 (HSV-1).[7]

The lipophilic nature of this monoterpene likely facilitates its interaction with and disruption of microbial cell membranes, contributing to its broad-spectrum activity.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Geranyl acetate has shown potential as an anti-inflammatory agent.

-

An animal study using the essential oil of rose geranium, which contains geranyl acetate, demonstrated potent inhibition of inflammatory responses on the skin.[7]

-

Its precursor, geraniol, has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including nuclear factor-kappa B (NF-κB) and p38 MAPK, and reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[21][22] While direct mechanistic studies on geranyl acetate are less common, its structural similarity to geraniol suggests it may operate through similar pathways.

Postulated Anti-inflammatory Mechanism of Action for Geranyl Acetate.

Anticancer Activity

Perhaps the most compelling therapeutic potential for geranyl acetate lies in oncology.

-

Colon Cancer: A significant preclinical study demonstrated that geranyl acetate exhibits anticancer effects on colon cancer cell lines.[7][23] It was shown to induce apoptosis (programmed cell death), trigger DNA damage, and cause G2/M cell cycle arrest in Colo-205 cells, with an IC50 value of 30 µM.[4][24] The mechanism involved the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[24]

These findings suggest that geranyl acetate could be an important lead molecule for the development of novel treatments for colon cancer and potentially other malignancies.[24]

Applications in Drug Development and Future Perspectives

The diverse biological activities of geranyl acetate make it a versatile candidate for various applications.

-

As a Lead Compound: Its defined chemical structure and potent anticancer and antimicrobial activities make it an excellent starting point for medicinal chemistry campaigns. Derivatization of geranyl acetate could lead to analogues with improved potency, selectivity, and pharmacokinetic profiles.

-

In Topical Formulations: Its anti-inflammatory and antimicrobial properties, combined with its pleasant aroma and GRAS (Generally Recognized As Safe) status by the FDA, make it suitable for inclusion in dermatological formulations for conditions like acne, skin infections, or inflammatory skin disorders.[2]

-

In Active Food Packaging: Research has demonstrated that incorporating geranyl acetate into cellulose acetate films creates a material with excellent antibacterial and good antifungal activity, showing promise for active food packaging applications to extend shelf life.[18][25]

Future research should focus on:

-

In Vivo Efficacy: Moving beyond in vitro and cell line studies to well-designed animal models to confirm its therapeutic efficacy and establish a safety profile.

-

Mechanism of Action: Detailed molecular studies to fully elucidate the pathways through which geranyl acetate exerts its anti-inflammatory and anticancer effects.

-

Bioavailability and Formulation: Investigating the pharmacokinetics of geranyl acetate and developing advanced drug delivery systems to improve its stability and bioavailability for systemic applications.

-

Synergistic Effects: Exploring combinations of geranyl acetate with conventional antibiotics or chemotherapy agents to assess potential synergistic effects and overcome drug resistance.

References

- Galbora. (2025, September 12). Geranyl Acetate: The Fragrant Key to Flavorful Foods and Drinks. Galbora.

- Leafwell. What Is Geranyl Acetate? Benefits, Uses, and Risks. Leafwell.

- Antimicrobial activity of Geranyl acetate against cell wall synthesis proteins of P. aeruginosa and S.

- ScenTree.

- ScenTree.

- Wikipedia.

- PubChem.

- Antimicrobial cellulose acetate films by incorporation of geranyl acetate for active food packaging application. (2022, January 10).

- Antimicrobial cellulose acetate films by incorporation of geranyl acetate for active food packaging application. (2022, January 10). Research, Society and Development.

- Study of the Temperature and Molarity Ratio Effects in Geraniol Esterification and Testing Its Antibacterial Activity. (n.d.). SciTePress.

- Scentspiracy. Geranyl Acetate (105-87-3) – Premium Synthetic Ingredient for Perfumery. Scentspiracy.

- Pell Wall.

- Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest. (2025, August 6).

- Selleck Chemicals.

- Relative percentage of geraniol () and geranyl acetate (&) in the oil during inflorescence development*. (n.d.).

- Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest. (2018). PubMed.

- Antinociceptive Activity and Redox Profile of the Monoterpenes (+)-Camphene, p-Cymene, and Geranyl Acetate in Experimental Models. (n.d.). PubMed Central.

- Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest. (2018, March 1). Semantic Scholar.

- Geranyl acet

- Genetic and Bioprocess Engineering for the Selective and High-Level Production of Geranyl Acetate in Escherichia coli. (2022, February 21).

- Isolation of Geranyl Acetate and Chemical Analysis of the Essential Oil from Melaleuca armillaris (Sol. ex Gaertn.) Sm. (2024, February 24). MDPI.

- Isolation of Geranyl Acetate and Chemical Analysis of the Essential Oil from Melaleuca armillaris (Sol. ex Gaertn.) Sm. (2024, February 20).

- The Inhibitory Efficiencies of Geraniol as an Anti-Inflammatory, Antioxidant, and Antibacterial, Natural Agent Against Methicillin-Resistant Staphylococcus aureus Infection in vivo. (2021, August 5). PubMed Central.

- Antioxidant activity of geraniol, geranial acetate, gingerol and eugenol. (n.d.).

- Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). SciTePress.

- Biosynthesis Coupled to the Extraction of Geranyl Acetate in a Liquid-Gas System: Optimization of the Transesterific

- Quantification of the Geranium Essential Oil, Palmarosa Essential Oil and Phenylethyl Alcohol in Rosa damascena Essential Oil Using ATR-FTIR Spectroscopy Combined with Chemometrics. (2021, August 11). PubMed Central.

- Enzymatic synthesis of geranyl acetate by transesterification with acetic anhydride as acyl donor. (2025, August 6).

- Benchchem.